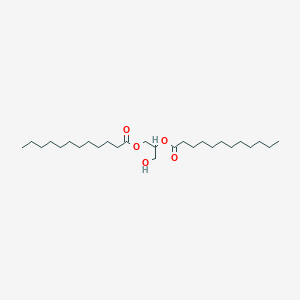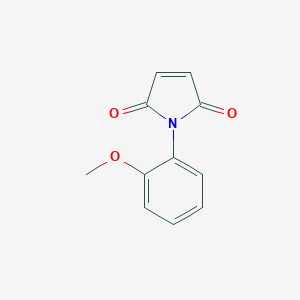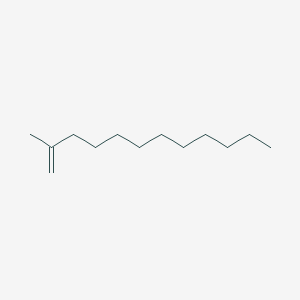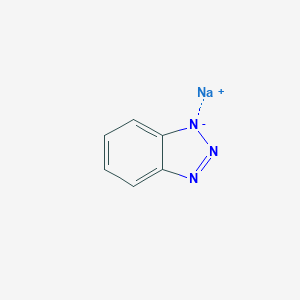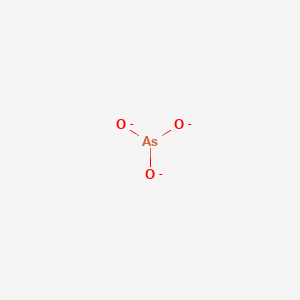
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structural features, which include ethyl and dimethyl substituents at specific positions on the pyrrole ring, as well as an aldehyde functional group at the third position
作用机制
Target of Action
The primary targets of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown . This compound is used for proteomics research
Mode of Action
As a chemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrrole with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group at the third position. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as iron (III) chloride can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the compound .
化学反应分析
Types of Reactions: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Halogenated derivatives of the pyrrole ring.
科学研究应用
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
相似化合物的比较
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the ethyl substituent, which may affect its reactivity and biological activity.
1-Ethyl-2,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to distinct chemical properties.
1-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Another isomer with different substitution patterns, influencing its reactivity and applications.
Uniqueness: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZDFOKSUDVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390018 |
Source


|
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18870-74-1 |
Source


|
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

